(2S)-2-azidopropan-1-amine hydrochloride
CAS No.: 847259-94-3
Cat. No.: VC5508709
Molecular Formula: C3H9ClN4
Molecular Weight: 136.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847259-94-3 |
|---|---|
| Molecular Formula | C3H9ClN4 |
| Molecular Weight | 136.58 |
| IUPAC Name | (2S)-2-azidopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C3H8N4.ClH/c1-3(2-4)6-7-5;/h3H,2,4H2,1H3;1H/t3-;/m0./s1 |
| Standard InChI Key | OCAXOZPCDWGASL-DFWYDOINSA-N |
| SMILES | CC(CN)N=[N+]=[N-].Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound’s molecular formula, C₃HₙClN₄, reflects a propane backbone substituted with an azide group (-N₃) at the second carbon and an amine group (-NH₂) at the first carbon, with a hydrochloride counterion. The (2S) configuration indicates the stereocenter at carbon 2 adopts an S absolute configuration, a critical detail for enantioselective reactions . The SMILES notation CC@@HN=[N+]=[N-] and InChI key RTDVRZNXXMNDSC-VKHMYHEASA-N further specify its stereochemistry .
Physicochemical Properties
While experimental data on density, melting point, and boiling point remain unreported in public databases , computational predictions provide insights into its behavior under analytical conditions. For instance, collision cross-section (CCS) values for adducts such as [M+H]⁺ (117.0 Ų) and [M+Na]⁺ (126.8 Ų) suggest moderate polarity, relevant for mass spectrometry applications .
Synthesis and Derivatization
| Supplier | Packaging | Price |
|---|---|---|
| TRC | 5 mg | $65 |
| TRC | 10 mg | $90 |
| AK Scientific | 2.5 g | $2,366 |
This pricing structure reflects typical economies of scale for specialty chemicals, with bulk purchases (e.g., 2.5 g) costing significantly less per milligram .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s amine-azide bifunctionality positions it as a potential building block for:
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Prodrugs: Azide-to-amine reduction could enable controlled drug release.
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Peptide Mimetics: Incorporation into pseudopeptide backbones to enhance metabolic stability .
Materials Science
In polymer chemistry, the azide group facilitates crosslinking via click chemistry, enabling the synthesis of hydrogels or dendrimers. For instance, low-generation PAMAM dendrimers functionalized with azides exhibit reactive oxygen species (ROS)-responsive gene delivery capabilities .
Challenges and Future Directions
Knowledge Gaps
The absence of experimental physicochemical data (e.g., melting point, solubility) hampers process optimization. Similarly, toxicological profiles remain uncharacterized, necessitating preclinical studies for biomedical applications .
Opportunities in Asymmetric Catalysis
Developing enantioselective synthesis routes for (2S)-2-azidopropan-1-amine hydrochloride could streamline production. Catalytic methods using chiral ligands or enzymes (e.g., aminotransferases) merit exploration .
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